5-Prop-2-ynyloxypyrazine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Biocatalysis and Pharmaceutical Intermediates
5-Prop-2-ynyloxypyrazine-2-carboxylic acid and its derivatives have significant applications in the field of biocatalysis and as pharmaceutical intermediates. A study demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a precursor for antituberculous agents, using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and yield, emphasizing its utility in pharmaceutical synthesis (Wieser, Heinzmann, & Kiener, 1997).
Synthesis Methods
Various synthesis methods for pyrazine derivatives, including 5-methylpyrazine-2-carboxylic acid, have been extensively reviewed. These methods include chemical, electrochemical, and microbial synthesis, with chemical synthesis being the most widely used. This highlights the diverse approaches for synthesizing compounds related to this compound for various applications (Bai Jin-quan, 2013).
Langmuir–Blodgett Films
In the field of material science, certain amphiphilic carboxylic acids with a pyrazine nucleus, such as 5-(4′-alkoxyphenyl)pyrazine-2-carboxylic acid, have been shown to form stable and closely packed monolayers. These can be deposited to create Y-type Langmuir–Blodgett films, indicating potential applications in nanotechnology and surface science (Takehara et al., 1989).
Catalytic Synthesis
The synthesis of various heterocyclic derivatives through catalytic reactions involving compounds like prop-2-ynyloxypyrazine derivatives has been explored. Such reactions have yielded a range of derivatives under different conditions, indicating the versatility of these compounds in catalytic synthesis (Bacchi et al., 2005).
Properties
IUPAC Name |
5-prop-2-ynoxypyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-2-3-13-7-5-9-6(4-10-7)8(11)12/h1,4-5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGLCMDRPAZHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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